3-(2-Methoxyethoxymethyl)benzonitrile
Overview
Description
3-(2-Methoxyethoxymethyl)benzonitrile is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 3-[(2-methoxyethoxy)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxymethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the 2-methoxyethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxymethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyethoxymethyl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxymethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the 3-[(2-methoxyethoxy)methyl] group.
3-Methylbenzonitrile: A similar compound with a methyl group instead of the 3-[(2-methoxyethoxy)methyl] group.
3-Ethoxybenzonitrile: A compound with an ethoxy group at the 3-position.
Uniqueness
3-(2-Methoxyethoxymethyl)benzonitrile is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its simpler analogs.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-5-6-14-9-11-4-2-3-10(7-11)8-12/h2-4,7H,5-6,9H2,1H3 |
InChI Key |
SHAWMRBNXLZROV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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